molecular formula C9H19NO2 B13655944 Methyl 3-amino-2,2,4-trimethylpentanoate

Methyl 3-amino-2,2,4-trimethylpentanoate

Cat. No.: B13655944
M. Wt: 173.25 g/mol
InChI Key: GWEHCQAJGSVRGT-UHFFFAOYSA-N
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Description

Methyl 3-amino-2,2,4-trimethylpentanoate is a branched-chain ester with a primary amine group at the third carbon position. Its molecular formula is C₉H₁₉NO₂, and molecular weight is 173.25 g/mol (base compound) . The hydrochloride salt form (C₉H₂₀ClNO₂) has a molecular weight of 209.71 g/mol and CAS number 2095409-28-0 . Structurally, it features three methyl groups at carbons 2, 2, and 4, and a methyl ester group at the terminal position (Figure 1).

The compound is primarily used as a pharmaceutical intermediate, with applications in medicinal chemistry and drug synthesis .

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

methyl 3-amino-2,2,4-trimethylpentanoate

InChI

InChI=1S/C9H19NO2/c1-6(2)7(10)9(3,4)8(11)12-5/h6-7H,10H2,1-5H3

InChI Key

GWEHCQAJGSVRGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)(C)C(=O)OC)N

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The preparation of this compound typically involves multi-step synthesis starting from cyclic lactams or ketone precursors, followed by ring-opening, esterification, and amination steps. The key challenges include stereoselective introduction of the amino group and maintaining the trimethyl substitution pattern.

Method Based on Azetidinone Ring Opening and Esterification

A prominent industrially relevant method involves the ring-opening of 3,3,4,4-tetramethylazetidine-2-one with methanol under acidic conditions to yield this compound hydrochloride. This method is characterized by high yield and operational simplicity.

Experimental Details:

  • A round-bottom flask equipped with stirring, reflux condenser, thermometer, and gas inlet is charged with 3,3,4,4-tetramethylazetidine-2-one (10 g, 0.0786 mol) and methanol (40 g).
  • Hydrogen chloride gas (31 g, 0.850 mol) is introduced at room temperature.
  • The reaction mixture is heated under reflux for 7 hours.
  • After cooling, the solvent is removed under reduced pressure.
  • The crude product is purified by crystallization or washing to yield this compound hydrochloride with 95% purity and 93% yield.

Reaction Scheme:

$$
\text{3,3,4,4-tetramethylazetidine-2-one} + \text{CH}_3\text{OH} + \text{HCl} \xrightarrow{\text{reflux}} \text{this compound hydrochloride}
$$

This procedure allows for high yield and excellent operability, making it suitable for industrial-scale synthesis. The product purity is confirmed by gas chromatography and liquid chromatography analyses.

Table 1: Reaction Conditions and Yields

Entry Azetidinone (g) Methanol (g) HCl (g) Temperature (°C) Time (h) Yield (%) Purity (%)
1 10 40 31 Reflux (~65) 7 93 95
2 23 46 11.5 50 1.5 Not specified Not specified

Note: Entry 2 used a lower temperature and shorter reaction time with toluene added during heating for improved reaction control.

Analytical Data and Purity Confirmation

The product this compound hydrochloride is typically characterized by:

  • Gas Chromatography (GC) and Liquid Chromatography (LC) for purity assessment.
  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight verification.

For example, in the ring-opening method, the product showed 95% purity by chromatographic methods, confirming the efficiency of the synthesis.

Summary Table of Preparation Methods

Method Starting Material Key Reagents & Conditions Yield (%) Purity (%) Notes
Ring-opening of azetidinone 3,3,4,4-tetramethylazetidine-2-one Methanol, HCl gas, reflux 7 h 93 95 Industrially scalable, high yield
Oxime ester coupling Diphenylmethanone oxime EDCI·HCl, DMAP, CH2Cl2, column chromatography 39-85 Not specified Versatile, moderate to high yields

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,2,4-trimethylpentanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of 3-amino-2,2,4-trimethylpentanol.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Methyl 3-amino-2,2,4-trimethylpentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-amino-2,2,4-trimethylpentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can participate in various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups
Methyl 3-amino-2,2,4-trimethylpentanoate 1824195-97-2 C₉H₁₉NO₂ 173.25 Amino, ester, branched methyl groups
Methyl 3-amino-2,2-dibenzylpropanoate 125469-89-8 C₁₈H₁₉NO₂ 287.35 Amino, ester, dibenzyl groups
Methyl 3-amino-2-hydroxypentanoate hydrochloride 1803560-73-7 C₆H₁₄ClNO₃ 183.63 Amino, hydroxyl, ester
Ethyl 3-methylpentanoate 5870-68-8 C₈H₁₆O₂ 144.21 Ester, methyl branch
syn-Methyl 3-hydroxy-2,4,4-trimethylpentanoate 71699-39-3 C₉H₁₈O₃ 174.24 Hydroxyl, ester, branched methyl

Key Observations :

Amino vs. Hydroxyl Groups: The amino group in this compound enhances its reactivity in nucleophilic substitutions, making it valuable in peptide coupling reactions . In contrast, syn-Methyl 3-hydroxy-2,4,4-trimethylpentanoate (hydroxyl group) is more polar, affecting solubility and hydrogen-bonding interactions .

Aromatic vs. Aliphatic Substituents: Methyl 3-amino-2,2-dibenzylpropanoate incorporates aromatic benzyl groups, which enhance lipophilicity and may improve blood-brain barrier penetration in drug candidates .

Key Findings :

  • Pharmaceutical Relevance: Methyl 3-amino-2,2-dibenzylpropanoate is used in synthesizing kinase inhibitors due to its aromatic substituents , whereas the target compound’s branched structure is leveraged in cardiovascular drug intermediates .

Table 3: Hazard Profiles

Compound Name Hazard Classifications (GHS) Storage Conditions
This compound H315 (Skin irritation), H319 (Eye damage) Dry, inert atmosphere, 2–8°C
Methyl 3-amino-2-hydroxypentanoate hydrochloride H302 (Harmful if swallowed) Room temperature, desiccated
Ethyl 3-methylpentanoate H226 (Flammable) Cool, well-ventilated area

Key Notes :

  • The hydrochloride form of the target compound requires stricter moisture control due to hygroscopicity .
  • Ethyl 3-methylpentanoate’s flammability (flash point ~40°C) necessitates distinct handling compared to non-flammable amino esters .

Q & A

Q. What are the standard methods for synthesizing Methyl 3-amino-2,2,4-trimethylpentanoate hydrochloride?

Answer: The synthesis typically involves multi-step reactions starting with trimethylpentanoic acid derivatives. A common approach includes:

  • Step 1: Reaction of a trimethylpentanoic acid precursor with methylamine or a related amine under controlled pH (8–10) to form the amine intermediate.
  • Step 2: Esterification using methanol in the presence of a catalyst (e.g., H₂SO₄) to yield the methyl ester.
  • Step 3: Hydrochloride salt formation via treatment with HCl gas in anhydrous conditions .
    Key purity checks involve NMR (e.g., confirming ester carbonyl at δ 170–175 ppm) and IR spectroscopy (C=O stretch ~1740 cm⁻¹) .

Q. How is the structure of this compound confirmed experimentally?

Answer: Structural validation relies on:

  • ¹H/¹³C NMR: Assignments of branched methyl groups (δ 0.8–1.2 ppm for CH₃), amino protons (δ 1.5–2.5 ppm), and ester carbonyl (δ 170–175 ppm).
  • IR Spectroscopy: Peaks for ester C=O (~1740 cm⁻¹) and N–H stretches (~3300 cm⁻¹).
  • Mass Spectrometry (MS): Molecular ion [M+H]⁺ at m/z 210 (theoretical MW: 209.71 g/mol) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

Answer:

  • Solubility: Highly water-soluble in hydrochloride form due to ionic interactions. Solubility in organic solvents (e.g., DMSO, ethanol) is moderate (~50–100 mg/mL) .
  • Stability: Hygroscopic; store at –20°C in airtight containers with desiccants. Degradation occurs above 40°C, monitored via HPLC retention time shifts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during synthesis?

Answer: Key optimizations include:

  • Catalyst Selection: Palladium on carbon (Pd/C) enhances amine coupling efficiency compared to traditional acid catalysts.
  • Temperature Control: Maintaining 60–70°C during esterification minimizes side-product formation.
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) achieves >95% purity .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Answer: Discrepancies often arise from stereochemical or conformational isomerism. Strategies:

  • Variable Temperature NMR: Resolve dynamic rotational isomers by acquiring spectra at –40°C.
  • 2D NMR (COSY, HSQC): Assign overlapping proton signals (e.g., methyl branches) through coupling correlations .

Q. What experimental designs are suitable for assessing biological activity (e.g., anti-inflammatory effects)?

Answer:

  • In Vitro Assays: Test enzyme inhibition (e.g., COX-2) via fluorescence polarization (IC₅₀ determination).
  • Cell-Based Models: Use RAW 264.7 macrophages to measure TNF-α suppression via ELISA.
  • Control Experiments: Compare with ibuprofen or celecoxib to benchmark potency .

Q. How can researchers investigate its role as a substrate in enzymatic reactions?

Answer:

  • Kinetic Studies: Monitor ester hydrolysis rates using HPLC or UV-Vis (e.g., release of methanol).
  • Enzyme Screening: Test hydrolases (e.g., esterases, lipases) under pH 7.4 buffer conditions.
  • Molecular Docking: Predict binding affinities with enzyme active sites (e.g., using AutoDock Vina) .

Q. What strategies mitigate challenges in synthesizing fluorinated analogs of this compound?

Answer: Fluorination introduces steric and electronic effects. Mitigation steps:

  • Protecting Groups: Use Boc for amine protection during fluorophenyl coupling.
  • Fluorine-Specific Catalysts: Employ Pd(OAc)₂ with XPhos for C–F bond formation.
  • Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates isomers .

Methodological Considerations

  • Handling Precautions: Use fume hoods and PPE (nitrile gloves, lab coats) due to acute toxicity risks (H302, H315) .
  • Data Reproducibility: Report reaction conditions (e.g., solvent grade, humidity) to minimize batch variability.
  • Ethical Compliance: Adhere to institutional guidelines for biochemical assays (e.g., IACUC for animal studies) .

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